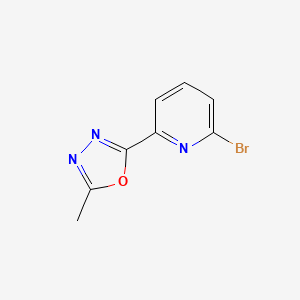
2-(6-Bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a bromopyridine and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 2-bromo-6-methylpyridine with a suitable reagent to introduce the oxadiazole ring. One common method is the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) . Another method involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic iron (III) or iodine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring.
科学的研究の応用
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Agrochemicals: The compound can be used to develop new pesticides and herbicides due to its biological activity.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
作用機序
The mechanism of action of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-bromo-6-methylpyridine: A simpler bromopyridine derivative used in various chemical syntheses.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Uniqueness
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the combination of the bromopyridine and oxadiazole moieties, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-3-2-4-7(9)10-6/h2-4H,1H3 |
InChIキー |
OBIZOSVOYHSGJK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
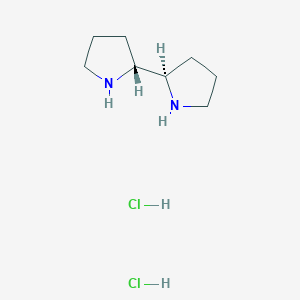

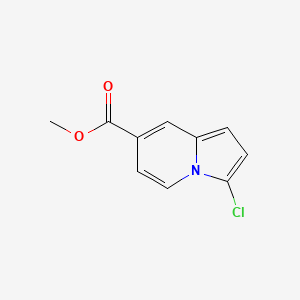
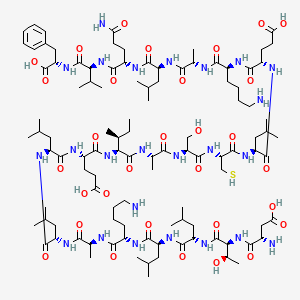
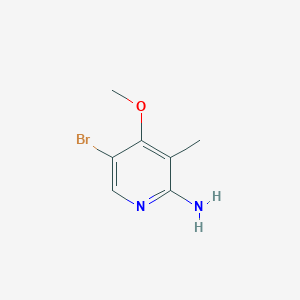

![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)


